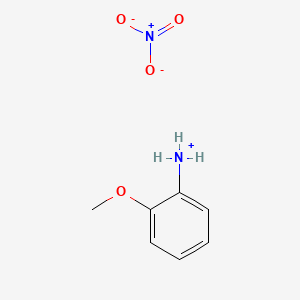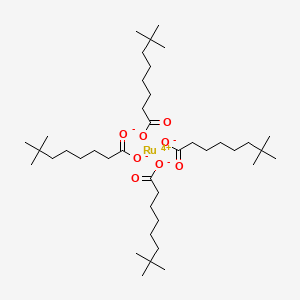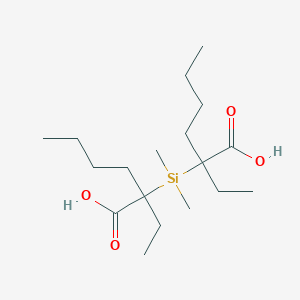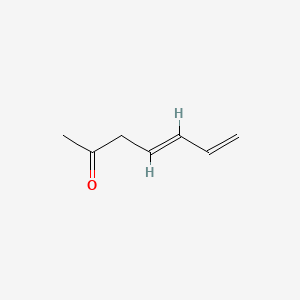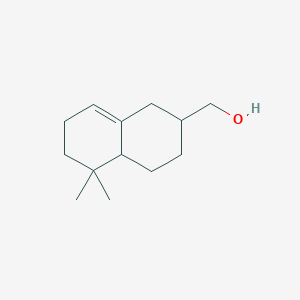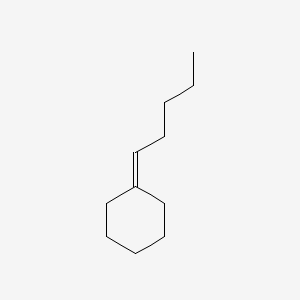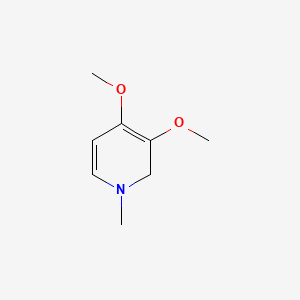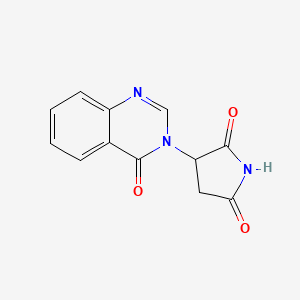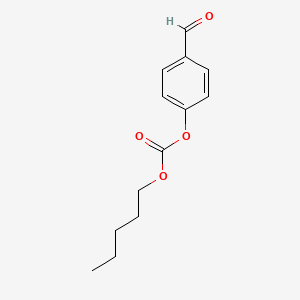
Carbonic acid, 4-formylphenyl pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4-formylphenyl pentyl ester: is an organic compound with the molecular formula C13H16O4 It is an ester derivative of carbonic acid and is characterized by the presence of a 4-formylphenyl group and a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 4-formylphenyl pentyl ester typically involves the esterification of 4-formylphenol with pentanol in the presence of a catalyst. The reaction can be carried out using concentrated sulfuric acid as a catalyst, which facilitates the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize acid catalysts and are conducted in large reactors to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Carbonic acid, 4-formylphenyl pentyl ester can undergo hydrolysis in the presence of acidic or basic conditions to yield 4-formylphenol and pentanol.
Oxidation: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Sodium borohydride, methanol.
Major Products Formed:
Hydrolysis: 4-formylphenol and pentanol.
Oxidation: 4-carboxyphenyl pentyl ester.
Reduction: 4-hydroxymethylphenyl pentyl ester.
Scientific Research Applications
Chemistry: Carbonic acid, 4-formylphenyl pentyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized esters.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for investigating the behavior of ester groups in biological systems.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique structural features make it a valuable component in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of carbonic acid, 4-formylphenyl pentyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohol and acid. In oxidation and reduction reactions, the formyl group undergoes transformation through electron transfer processes, resulting in the formation of different functional groups.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: An ester with a characteristic apple-like smell, used in flavorings and fragrances.
Octyl acetate: An ester with an orange-like aroma, used in perfumes and cosmetics.
Uniqueness: Carbonic acid, 4-formylphenyl pentyl ester is unique due to the presence of both a formyl group and a pentyl ester group. This combination of functional groups imparts distinct reactivity and potential applications in various fields. Unlike simpler esters, this compound offers more versatility in synthetic and industrial applications due to its complex structure.
Properties
CAS No. |
50262-57-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(4-formylphenyl) pentyl carbonate |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-9-16-13(15)17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
KOACVIOKTRPNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



